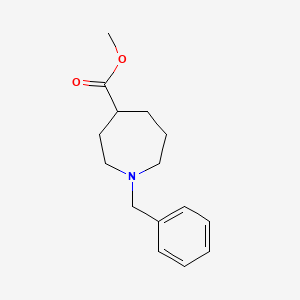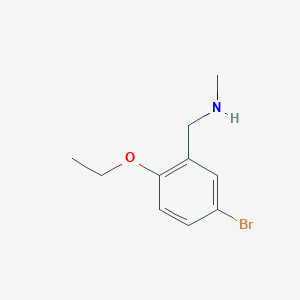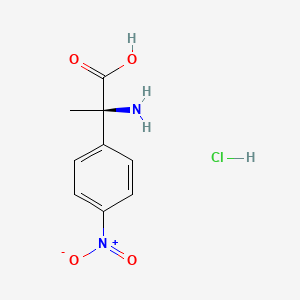![molecular formula C16H26O2 B11866421 Methyl 6-cyclohexylspiro[2.5]octane-1-carboxylate](/img/structure/B11866421.png)
Methyl 6-cyclohexylspiro[2.5]octane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-cyclohexylspiro[25]octane-1-carboxylate is a chemical compound characterized by its unique spiro structure, which involves a cyclohexyl group attached to an octane ring via a spiro carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-cyclohexylspiro[2.5]octane-1-carboxylate typically involves the reaction of cyclohexylmagnesium bromide with a suitable spiro[2.5]octane-1-carboxylate precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of cyclohexylspiro[2.5]octane-1-carboxylic acid.
Reduction: Formation of cyclohexylspiro[2.5]octane-1-methanol.
Substitution: Formation of various substituted spiro compounds depending on the nucleophile used.
Scientific Research Applications
Methyl 6-cyclohexylspiro[2.5]octane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-cyclohexylspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
- 6-Methyl-spiro[2.5]octane-1-carboxylic acid
- Methyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride
Comparison: Methyl 6-cyclohexylspiro[2.5]octane-1-carboxylate is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to other spiro compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H26O2 |
|---|---|
Molecular Weight |
250.38 g/mol |
IUPAC Name |
methyl 6-cyclohexylspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C16H26O2/c1-18-15(17)14-11-16(14)9-7-13(8-10-16)12-5-3-2-4-6-12/h12-14H,2-11H2,1H3 |
InChI Key |
QXBCYMJVTLLOPI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC12CCC(CC2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanol](/img/structure/B11866340.png)







![Azepino[2,1-b]quinazolin-12(6H)-one, 6-chloro-7,8,9,10-tetrahydro-](/img/structure/B11866399.png)



![Benzo[g]quinoline-5,10-dione, 4-(methoxymethyl)-](/img/structure/B11866437.png)
